

An In-depth Technical Guide to Mono(2-ethylhexyl) Phosphate (MEHP)

Author: BenchChem Technical Support Team. **Date:** January 2026

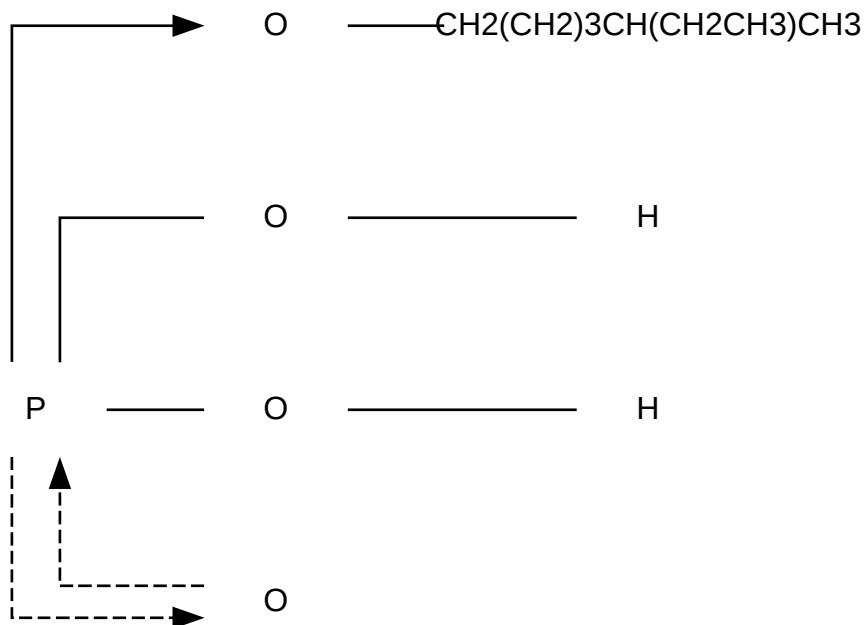
Compound of Interest

Compound Name: 2-Ethylhexyl dihydrogen phosphate

Cat. No.: B093698

[Get Quote](#)

Abstract


Mono(2-ethylhexyl) phosphate (MEHP), also known by its IUPAC name **2-ethylhexyl dihydrogen phosphate**, is an organophosphorus compound with significant industrial applications. While its structural analog, mono(2-ethylhexyl) phthalate, is a well-studied metabolite of the plasticizer DEHP with known biological effects, the toxicological and pharmacological profiles of the phosphate ester are substantially less characterized. This guide provides a comprehensive overview of MEHP's chemical and physical properties, established synthesis methodologies, and its primary industrial applications, particularly in hydrometallurgy. Furthermore, it delves into the current, albeit limited, understanding of its toxicological properties and outlines established analytical methods for its detection and quantification. This document aims to serve as a foundational resource for professionals requiring a detailed understanding of this specific organophosphate ester.

Chemical Identity and Physicochemical Properties

Mono(2-ethylhexyl) phosphate is the monoester of phosphoric acid and 2-ethylhexanol. It is often found commercially as a mixture with its diester counterpart, di(2-ethylhexyl) phosphate (DEHP).^[1]

Structural Formula

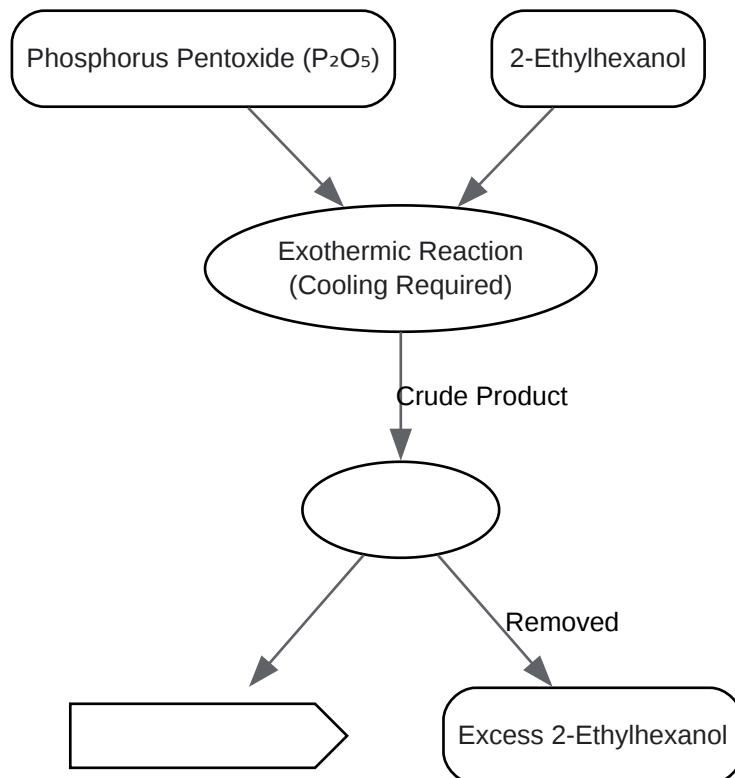
The chemical structure of mono(2-ethylhexyl) phosphate is characterized by a central phosphorus atom bonded to two hydroxyl groups, one double-bonded oxygen atom, and an ester linkage to a 2-ethylhexyl group.

[Click to download full resolution via product page](#)

Caption: 2D Structural Representation of Mono(2-ethylhexyl) phosphate.

Physicochemical Data

A summary of key physicochemical properties for mono(2-ethylhexyl) phosphate is presented in the table below. These properties are crucial for understanding its behavior in both industrial and environmental contexts.


Property	Value	Source
IUPAC Name	2-ethylhexyl dihydrogen phosphate	[2]
CAS Number	1070-03-7	[3] [4]
Molecular Formula	C8H19O4P	[2] [3]
Molecular Weight	210.21 g/mol	[3]
Appearance	Liquid	[5]
Boiling Point	321.8 °C at 760 mmHg (Predicted)	[5]
Density	1.127 g/cm³ (Predicted)	[5]
Flash Point	130 °C	[5]
SMILES	CCCCC(CC)COP(=O)(O)O	[3]
InChIKey	LJKDOMVGKKPJRH- UHFFFAOYSA-N	[3]

Synthesis and Manufacturing

The industrial production of mono(2-ethylhexyl) phosphate typically results in a mixture of mono- and di-esters. The primary synthesis routes involve the reaction of 2-ethylhexanol with a phosphorus-containing reagent.

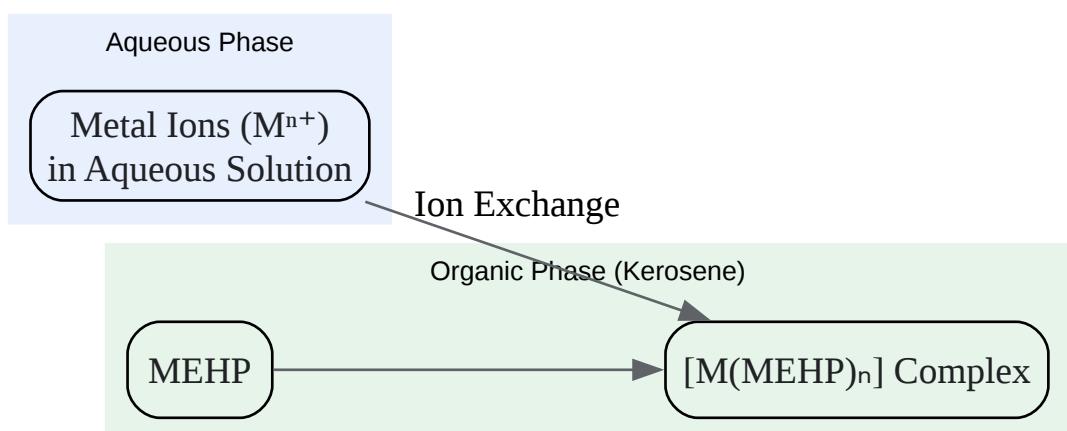
Synthesis from Phosphorus Pentoxide (P₂O₅)

A common manufacturing process involves the exothermic reaction of 2-ethylhexanol with phosphorus pentoxide.[\[1\]](#) To control the reaction and drive it to completion, an excess of 2-ethylhexanol is often used. The unreacted alcohol is subsequently removed via distillation.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Synthesis of MEHP/DEHP mixture from P₂O₅ and 2-ethylhexanol.

Synthesis via Phosphorus Oxychloride (POCl₃)


An alternative route involves the reaction of phosphorus oxychloride with 2-ethylhexanol. This method can be tailored to influence the ratio of mono- to di-ester products. A multi-step pathway can also be employed, starting with the reaction of phosphorus trichloride (PCl₃) and 2-ethylhexanol to form di-(2-ethylhexyl) phosphite, which is then chlorinated and hydrolyzed to yield the final product.^[6]

Industrial Applications

The primary utility of mono(2-ethylhexyl) phosphate lies in its chemical properties as a surfactant and a chelating agent.

Solvent Extraction in Hydrometallurgy

Mono(2-ethylhexyl) phosphate, often in combination with its di-ester, is widely used as an acidic extractant in solvent extraction processes.[2] Its ability to form stable complexes with metal ions through an ion exchange mechanism makes it particularly effective for the separation of rare earth elements, actinides, and lanthanides from aqueous solutions.[1][6][7] The branched 2-ethylhexyl group provides steric hindrance, which can influence its selectivity for different metal ions.[6]

[Click to download full resolution via product page](#)

Caption: Mechanism of metal ion extraction using MEHP.

Surfactant and Additive Applications

Due to its amphiphilic nature, MEHP and its mixtures are utilized in various formulations as:

- Surfactants and Wetting Agents:[2][8]
- Emulsifiers[1]
- Corrosion Inhibitors and Anti-wear Agents:[1]
- Plasticizers and Flame Retardants[1]

These applications are found in industries ranging from lubricants and greases to coatings, inks, and cleaning products.[1]

Toxicology and Biological Effects

In stark contrast to mono(2-ethylhexyl) phthalate, there is a significant lack of comprehensive toxicological data for mono(2-ethylhexyl) phosphate in the public domain. The majority of available information is derived from safety data sheets (SDS) and regulatory summaries, which primarily focus on acute hazards.

Human Health Hazard Profile

Mono(2-ethylhexyl) phosphate is classified as a corrosive substance.[9][10]

- Skin Corrosion/Irritation: Causes severe skin burns upon contact.[9][10] Prolonged or repeated exposure can lead to severe irritation.[9]
- Serious Eye Damage/Irritation: Poses a risk of serious, potentially permanent eye damage. [9][10][11]
- Respiratory Irritation: Inhalation of vapors may cause irritation to the respiratory tract.[9]
- Ingestion: Harmful if swallowed, potentially causing irritation to the digestive tract.[9][11]

There is currently no data available regarding its germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[10] For researchers and drug development professionals, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection in a well-ventilated area. [9][10]

Ecotoxicological Profile

Limited data is available on the environmental fate and ecotoxicity of mono(2-ethylhexyl) phosphate. It is suggested to have low toxicity but may cause harm if released into waterways. [1] There is a lack of data on its persistence, degradability, and bioaccumulative potential.[10] However, related organophosphate compounds, such as 2-ethylhexyl diphenyl phosphate, are known to be very toxic to aquatic life with long-lasting effects.[12]

Analytical Methodologies

The quantification of mono(2-ethylhexyl) phosphate is essential for monitoring its presence in industrial processes and environmental samples. Chromatographic techniques are the primary methods for its analysis.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method has been described for the analysis of **2-ethylhexyl dihydrogen phosphate**. This method utilizes an acetonitrile and water mobile phase with a phosphoric acid modifier. For applications requiring mass spectrometry (MS) detection, formic acid can be substituted for phosphoric acid.[\[13\]](#)

Advanced Analytical Protocol: SPE-LC-MS/MS

For the determination of trace levels in complex matrices like municipal wastewater, a more sophisticated method has been developed. This protocol provides high sensitivity and selectivity.[\[14\]](#)[\[15\]](#)

Protocol: Determination of MEHP in Wastewater[\[14\]](#)

- Sample Preparation: Acidify the aqueous sample to pH 2.
- Solid-Phase Extraction (SPE):
 - Condition a polymeric SPE cartridge (e.g., Oasis HLB) with methanol followed by acidified water.
 - Load the sample onto the cartridge.
 - Wash the cartridge with water to remove interferences.
 - Elute the analytes with methanol.
- Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
- Chromatography:
 - Technique: Ion-Pair Liquid Chromatography.

- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of methanol and water containing tri-n-butylamine as an ion-pairing agent.
- Detection:
 - Technique: Tandem Mass Spectrometry (MS/MS) with electrospray ionization (ESI) in negative ion mode.
 - Monitoring: Utilize Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for quantification and confirmation.

This method allows for quantification limits in the low nanogram-per-liter range.[\[14\]](#)

Conclusion for the Research Professional

Mono(2-ethylhexyl) phosphate is an industrially significant organophosphorus compound with well-defined applications in hydrometallurgy and as a specialty surfactant. Its synthesis is straightforward, and robust analytical methods exist for its quantification in various matrices.

However, for the researcher, scientist, or drug development professional, the most critical takeaway is the profound gap in the scientific literature regarding its biological activity and toxicological profile. Unlike its phthalate analog, MEHP (phosphate) has not been subject to extensive study for effects such as endocrine disruption, specific cellular toxicity mechanisms, or its metabolic fate in biological systems. It is currently characterized primarily by its acute corrosive hazards. This lack of data presents both a challenge and an opportunity for future research to elucidate the potential biological impact of this compound, which is used in a variety of industrial and consumer-facing applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. biofargo.com [biofargo.com]
- 2. 2-Ethylhexyl dihydrogen phosphate | C8H19O4P | CID 14050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phosphoric acid,mono(2-ethylhexyl) ester | CAS#:1070-03-7 | Chemsoc [chemsrc.com]
- 4. Page loading... [wap.guidechem.com]
- 5. lookchem.com [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Di-2-ethylhexyl phosphoric acid introduction - Copper Nickel Cobalt & Rare Earth extractants [metalleaching.com]
- 8. 2-Ethylhexyl dihydrogen phosphate - Hazardous Agents | Haz-Map [haz-map.com]
- 9. 2spi.com [2spi.com]
- 10. echemi.com [echemi.com]
- 11. aksci.com [aksci.com]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. 2-Ethylhexyl dihydrogen phosphate | SIELC Technologies [sielc.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of phosphoric acid mono- and diesters in municipal wastewater by solid-phase extraction and ion-pair liquid chromatography-tandem mass spectrometry [openagrar.de]
- To cite this document: BenchChem. [An In-depth Technical Guide to Mono(2-ethylhexyl) Phosphate (MEHP)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093698#mono-2-ethylhexyl-phosphate-structural-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com